(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]prop-2-enamide
Description
The compound “3-(4-chloro-3-nitrophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acrylamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a chloro group (-Cl), a fluoro group (-F), an acrylamide group (CH2=CHCONH2), and a benzoxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoxazole ring, followed by the introduction of the acrylamide group . The nitro, chloro, and fluoro groups would likely be introduced through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole ring, the acrylamide group, and the various substituents. The presence of these groups would likely result in a planar structure due to the conjugation of the π electrons .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amino group, the acrylamide could undergo hydrolysis to form a carboxylic acid and an amine, and the benzoxazole could undergo nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro, chloro, and fluoro groups would likely make the compound relatively polar, while the benzoxazole and acrylamide groups could potentially allow for hydrogen bonding .
Future Directions
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3O4/c23-17-7-4-13(10-19(17)27(29)30)5-9-21(28)25-16-6-8-20-18(12-16)26-22(31-20)14-2-1-3-15(24)11-14/h1-12H,(H,25,28)/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVXBJOVXXEIDL-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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